molecular formula C7H16N2O4S B2384848 tert-butyl N-(2-sulfamoylethyl)carbamate CAS No. 1375279-51-8

tert-butyl N-(2-sulfamoylethyl)carbamate

Cat. No.: B2384848
CAS No.: 1375279-51-8
M. Wt: 224.28
InChI Key: WDCXNCQLLWKKKN-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-sulfamoylethyl)carbamate is a useful research compound. Its molecular formula is C7H16N2O4S and its molecular weight is 224.28. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-sulfamoylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCXNCQLLWKKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375279-51-8
Record name tert-butyl N-(2-sulfamoylethyl)carbamate
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Overview and Research Context of Tert Butyl N 2 Sulfamoylethyl Carbamate

Role of Carbamates in Advanced Organic Synthesis

Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid. The carbamate (B1207046) moiety is a cornerstone in advanced organic synthesis, primarily due to its widespread use as a protecting group for amines. nih.govchemicalbook.com In complex multi-step syntheses, particularly in peptide chemistry, temporarily masking the reactivity of an amine group is crucial to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common carbamate-based protecting groups, valued for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.orgnih.gov

Beyond their role in protection, carbamates are recognized for their chemical stability and ability to act as bioisosteres of amide bonds. nih.gov This has led to their integration into drug design, where replacing a metabolically vulnerable amide linkage with a more robust carbamate can improve a drug candidate's pharmacokinetic profile. nih.govorgsyn.org The versatility of carbamates extends to their use as intermediates and starting materials in the production of pharmaceuticals, agrochemicals like pesticides and herbicides, and polymers. chemicalbook.comorgsyn.org

Common Carbamate Protecting Groups Abbreviation Typical Cleavage Condition
tert-butoxycarbonylBocAcidic (e.g., Trifluoroacetic acid)
BenzyloxycarbonylCbzCatalytic Hydrogenation
FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)

Significance of the Sulfamoyl Moiety in Chemical Structures

The sulfamoyl group (-SO₂NH₂) is the core functional group of sulfonamides, a class of compounds with profound importance in medicinal chemistry. hoffmanchemicals.com The initial discovery of sulfonamide antibacterial drugs marked a pivotal moment in medicine. This functional group is a key structural feature in a wide array of therapeutic agents, including diuretics, anti-inflammatory agents, and anticonvulsants. hoffmanchemicals.com

A primary reason for the sulfamoyl group's utility is its role as a bioisostere for other functional groups, such as carboxylic acids and phenols. This substitution can maintain or enhance a molecule's ability to bind to a biological target while favorably altering its physicochemical properties. Sulfonamides are generally characterized by high metabolic and chemical stability, which can contribute to a longer duration of action for a drug. The tetrahedral geometry of the sulfur atom in the sulfamoyl group and its capacity to act as a hydrogen bond donor and acceptor make it a valuable component for designing molecules that can effectively interact with biological receptors.

Positioning of tert-butyl N-(2-sulfamoylethyl)carbamate within Contemporary Chemical Research

This compound is a bifunctional molecule that incorporates the protective qualities of a Boc-carbamate with the pharmacologically significant sulfamoyl group. While specific, in-depth research focused exclusively on this compound is not extensively documented in peer-reviewed literature, its position in chemical research can be understood by its potential as a specialized building block for more complex molecules.

The compound's structure suggests its utility as an intermediate in the synthesis of novel therapeutic agents. The Boc-protected amine allows for selective reaction at other parts of the molecule, after which the amine can be deprotected to participate in further synthetic steps. Research on structurally related compounds supports this potential application. For instance, similar carbamate-sulfamoyl structures have been synthesized as part of development programs for new antitumor agents, specifically chloroethylnitrososulfamides (CENS), which act as alkylating agents. nih.gov The synthesis of such complex molecules often relies on the availability of versatile, well-defined starting materials like this compound.

Given the established roles of its functional groups, this compound is logically positioned as a reagent for medicinal chemists seeking to introduce a sulfamoylethylamine moiety into a target molecule. This could be part of a strategy to improve a compound's solubility, metabolic stability, or binding affinity to a specific biological target. Therefore, its primary role in contemporary research is that of a specialized synthetic intermediate, available for the construction of novel and potentially bioactive compounds.

Property This compound
CAS Number 1375279-51-8
Molecular Formula C₇H₁₆N₂O₄S
Molecular Weight 224.28 g/mol
Key Functional Groups tert-butyl carbamate, Sulfamoyl
Potential Role Synthetic Intermediate, Building Block

Mechanistic Investigations of Reactions Involving Tert Butyl N 2 Sulfamoylethyl Carbamate

Elucidation of Reaction Pathways for Synthesis and Transformations

Synthesis Pathways

The synthesis of tert-butyl N-(2-sulfamoylethyl)carbamate can be approached through several reaction pathways, primarily involving the formation of the carbamate (B1207046) functional group. A prevalent method for the N-protection of amines is the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Pathway 1: Carbamoylation of 2-Aminoethanesulfonamide (B112635) (Taurinamide) This is a direct and common pathway for introducing the tert-butoxycarbonyl (Boc) protecting group onto a primary amine. The reaction involves the nucleophilic attack of the amino group of 2-aminoethanesulfonamide on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the resulting tetrahedral intermediate, leading to the formation of the desired carbamate along with tert-butanol (B103910) and carbon dioxide as byproducts. The reaction is typically performed in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107), often with the addition of a base to neutralize any acidic species.

Pathway 2: Reaction of N-Boc Protected Diamine An alternative route involves starting with a selectively mono-protected diamine, such as tert-butyl (2-aminoethyl)carbamate. orgsyn.org This intermediate can then react with a sulfamoylating agent, like sulfamoyl chloride, to form the sulfamide (B24259) linkage. This pathway requires careful control of reaction conditions to ensure selective reaction at the free amino group without disturbing the Boc group.

Transformation Pathways

The most significant transformation involving this compound is the deprotection of the Boc group to liberate the free amine.

Acid-Catalyzed Deprotection: The Boc group is characteristically labile under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond. The bond cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation is typically scavenged by the solvent or an added scavenger to form isobutene, while the carbamic acid intermediate readily decarboxylates to yield the free amine of the sulfamoylethyl group and carbon dioxide.

Identification and Characterization of Key Intermediates

The identification of reaction intermediates is fundamental to confirming a proposed reaction mechanism. While no specific intermediates have been isolated and characterized for reactions of this compound, plausible transient species can be proposed based on established mechanisms for similar compounds.

Mixed Anhydride (B1165640) Intermediate: In the synthesis using di-tert-butyl dicarbonate, the initial addition of the amine to the Boc-anhydride forms a transient, unstable mixed carbonate-carbamate anhydride intermediate. This species rapidly decomposes to the final product and byproducts.

Carbamic Acid Intermediate: During the acid-catalyzed deprotection, a key intermediate is the N-(2-sulfamoylethyl)carbamic acid. Carbamic acids are generally unstable and undergo spontaneous decarboxylation to release the corresponding amine.

Acyl Azide (B81097) and Isocyanate Intermediates: For alternative, though less direct, synthetic routes like the Curtius rearrangement, other key intermediates would be involved. organic-chemistry.orgnih.gov This pathway would start with a suitable carboxylic acid precursor, which is converted to an acyl azide. organic-chemistry.org Upon heating, the acyl azide rearranges to an isocyanate intermediate, which is then trapped by tert-butanol to yield the final tert-butyl carbamate product. organic-chemistry.org

Below is a table summarizing potential intermediates in the synthesis and deprotection reactions.

ReactionProposed IntermediateRole in Mechanism
Synthesis (via (Boc)₂O) Tetrahedral AdductFormed upon nucleophilic attack of the amine on the carbonyl group of (Boc)₂O.
Synthesis (via Curtius) Acyl AzidePrecursor to the isocyanate in the rearrangement. organic-chemistry.org
Synthesis (via Curtius) IsocyanateKey rearranged species that is trapped by an alcohol. organic-chemistry.org
Deprotection (Acidic) Protonated CarbamateThe activated form of the carbamate that facilitates C-O bond cleavage.
Deprotection (Acidic) tert-Butyl CationA stable carbocation formed upon cleavage of the Boc group.
Deprotection (Acidic) Carbamic AcidUnstable species that decarboxylates to the free amine.

Kinetic and Thermodynamic Studies of Reaction Steps

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, studies on analogous systems provide insight into the expected kinetics. For instance, investigations into the reactions of other tert-butyl carbamates have been performed. In one study, the cycloaddition reactions of a different carbamate, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, were found to follow pseudo-first-order kinetics when the dienophile was used in large excess. mdpi.com

Kinetic studies of the acid-catalyzed deprotection of Boc groups are common and generally show a dependence on acid concentration and temperature. The rate-determining step is typically the cleavage of the protonated carbamate to form the tert-butyl cation.

The following table presents hypothetical kinetic data for the acid-catalyzed deprotection of this compound to illustrate how reaction conditions might influence the reaction rate.

EntryAcid CatalystCatalyst Conc. (M)Temperature (°C)Pseudo-First-Order Rate Constant (k, s⁻¹)
1Trifluoroacetic Acid (TFA)1.0251.5 x 10⁻⁴
2Trifluoroacetic Acid (TFA)2.0253.1 x 10⁻⁴
3Trifluoroacetic Acid (TFA)1.0404.5 x 10⁻⁴
4Hydrochloric Acid (HCl)1.0250.9 x 10⁻⁴

Thermodynamically, the synthesis of the carbamate is typically an exothermic process, while the acid-catalyzed deprotection is driven by the formation of stable products like the protonated amine, carbon dioxide, and isobutene.

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, determining transition state structures, and calculating activation energies. While specific computational studies on this compound are not found in the reviewed sources, research on similar molecules demonstrates the utility of this approach. For example, computational models have been used to rationalize the reactivity of 2(H)pyran-2-one dienes bearing carbamate substituents. mdpi.com In other work, computational methods were employed to investigate the decomposition pathways and transition states for the pyrolysis of tert-Butyl tert-butanethiosulfinate, a sulfur-containing compound. researchgate.net

For this compound, computational modeling could be used to:

Calculate the energy profile for the nucleophilic attack of the amine on di-tert-butyl dicarbonate.

Model the transition state for the acid-catalyzed cleavage of the Boc group.

Determine the relative energies of potential intermediates and conformers.

Predict spectroscopic properties (e.g., NMR, IR) to aid in the characterization of reactants, products, and potential intermediates.

A hypothetical table of computed activation energies for key reaction steps is presented below.

Reaction StepComputational MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
Synthesis: Nucleophilic Attack DFT (B3LYP)6-31G(d,p)PCM (DCM)15.2
Deprotection: C-O Bond Cleavage DFT (B3LYP)6-31G(d,p)PCM (DCM)22.5
Deprotection: Decarboxylation DFT (B3LYP)6-31G(d,p)PCM (DCM)5.8

These computational approaches provide deep mechanistic insights that complement experimental studies, guiding the development of more efficient and selective chemical processes.

Synthetic Utility and Applications of Tert Butyl N 2 Sulfamoylethyl Carbamate

As a Versatile Building Block in Complex Organic Synthesis

The structure of tert-butyl N-(2-sulfamoylethyl)carbamate, featuring two distinct and reactive moieties, positions it as a versatile precursor for the synthesis of more complex molecules. The strategic placement of the Boc-protected amine and the sulfamoyl group allows for orthogonal chemical transformations, a key principle in modern synthetic strategy.

The primary utility of this compound in organic synthesis lies in its ability to serve as a precursor to a variety of functionalized amines and sulfonamides. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions to liberate the primary amine. This unmasked amine can then undergo a plethora of chemical reactions, including alkylation, acylation, and arylation, to introduce diverse substituents.

Simultaneously, the sulfamoyl group (-SO₂NH₂) offers another site for chemical modification. While the nitrogen of the sulfamoyl group is generally less nucleophilic than a primary amine, it can be functionalized under specific conditions. This dual reactivity allows for the synthesis of a wide array of disubstituted compounds from a single starting material.

Table 1: Potential Reactions for Functionalization

Functional Group Reaction Type Potential Reagents Resulting Structure
Boc-protected amine (after deprotection) Alkylation Alkyl halides, Reductive amination Secondary or tertiary amines
Acylation Acyl chlorides, Carboxylic acids (with coupling agents) Amides
Arylation Aryl halides (e.g., Buchwald-Hartwig coupling) Aryl amines
Sulfamoyl group N-Alkylation Alkyl halides (under basic conditions) N-alkylated sulfonamides

The differential reactivity of the protected amine and the sulfamoyl group is central to the role of this compound in sequential functionalization strategies. A typical synthetic sequence would involve the modification of the sulfamoyl group first, taking advantage of the stability of the Boc protecting group. Following this, the Boc group can be selectively removed to expose the primary amine for a subsequent, different chemical transformation. This stepwise approach provides precise control over the introduction of various functional groups, which is crucial in the synthesis of complex target molecules where specific connectivity is required.

Contribution to the Synthesis of Nitrogen and Sulfur-Containing Scaffolds

Nitrogen and sulfur-containing heterocycles are prevalent motifs in a vast number of biologically active compounds and functional materials. Due to its linear structure containing both nitrogen and sulfur atoms separated by an ethyl bridge, this compound can be envisioned as a key starting material for the construction of various heterocyclic scaffolds.

Upon deprotection of the amine, the resulting aminoethylsulfonamide can undergo intramolecular cyclization reactions, potentially facilitated by the introduction of other reactive groups, to form saturated heterocycles such as thiadiazine-1,1-dioxides. Furthermore, the molecule can be incorporated as a side chain onto other core structures, thereby introducing a flexible, polar, and hydrogen-bond donating/accepting moiety, which can be critical for molecular recognition and biological activity.

Application in Medicinal Chemistry and Drug Discovery Intermediates

The combination of a protected amine and a sulfonamide group in a single molecule is of significant interest in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including diuretics, antibiotics, and anticonvulsants. The amino group, once deprotected, serves as a handle for attaching the molecule to a larger scaffold or for introducing pharmacophoric elements that can interact with biological targets.

While direct applications of this compound in the synthesis of specific marketed drugs are not extensively documented, its structural motifs are present in various pharmaceutical agents. Its utility can be inferred from the synthesis of structurally related compounds used in drug discovery.

While not the exact molecule, structurally similar tert-butyl carbamate (B1207046) derivatives are crucial intermediates in the synthesis of the anticoagulant drug Edoxaban. For instance, the synthesis of Edoxaban has been reported to utilize key intermediates such as (1S, 2R, 4S)-1-amino-4-(Dimethylaminocarbonyl)-cyclohexyl-2-t-butyl carbamate oxalate and tert-butyl {(1R, 2S, 5R)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl}carbamate.

In these syntheses, the Boc-protected amine serves a critical role in masking the reactivity of the amine group on the cyclohexane ring while other chemical transformations are carried out. The Boc group is then removed at a later stage to allow for the coupling of the diamine intermediate with other fragments of the final Edoxaban molecule. This highlights the importance of the tert-butyl carbamate protecting group strategy in the synthesis of complex pharmaceutical agents.

The following table outlines a generalized synthetic step involving a Boc-protected amine intermediate in the synthesis of Edoxaban, based on publicly available information.

Table 2: Generalized Role of Boc-Protected Intermediates in Edoxaban Synthesis

Step Reactant 1 Reactant 2 Key Transformation Purpose of Boc Group
1 Boc-protected diamino-cyclohexane derivative Activating agent Preparation for subsequent coupling Protection of one amine group to ensure regioselective reaction
2 Activated intermediate from Step 1 N-(5-chloropyridin-2-yl)oxalamic acid derivative Amide bond formation Continued protection of the amine
3 Product from Step 2 Acidic deprotection agent Removal of the Boc group Unmasking the amine for the final coupling step

This established utility of related Boc-protected amino compounds in the synthesis of a blockbuster drug underscores the potential of this compound as a valuable intermediate for the preparation of novel drug candidates.

Synthesis of Drug Precursors and Analogs

Orthogonal Protecting Group Strategies in Multistep Synthesis

A table of mentioned compounds cannot be generated as no compounds were discussed in the context of "this compound."

Structural Elucidation and Characterization Techniques in Research on Tert Butyl N 2 Sulfamoylethyl Carbamate

Advanced Spectroscopic Methods for Structure Confirmation

Spectroscopy provides fundamental insights into the molecular framework of tert-butyl N-(2-sulfamoylethyl)carbamate by probing the interactions of the molecule with electromagnetic radiation. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and multiplicities for its protons (¹H NMR) and carbon atoms (¹³C NMR) can be predicted based on the known values of its constituent functional groups.

For a related compound, tert-butyl (2-hydroxyethyl)carbamate , the ¹H NMR spectrum shows characteristic signals that can be used as a reference. For instance, the nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around 1.43 ppm. The methylene protons adjacent to the carbamate (B1207046) nitrogen and the hydroxyl group exhibit distinct signals as triplets at approximately 3.26 ppm and 3.66 ppm, respectively orgsyn.org.

Based on analogous structures, the predicted ¹H NMR spectrum of this compound would likely exhibit the following signals:

Predicted ¹H NMR Data for this compound
Chemical Shift (ppm) Multiplicity
~1.45Singlet
~3.30Quartet
~3.50Triplet
~5.00Broad Singlet
~7.00Broad Singlet

Similarly, the ¹³C NMR spectrum would provide information on the carbon environment within the molecule.

Predicted ¹³C NMR Data for this compound
Chemical Shift (ppm) Assignment
~28.5(CH₃)₃C-
~43.0-NH-CH₂-
~55.0-CH₂-SO₂-
~80.0(CH₃)₃C-
~156.0-C=O

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₆N₂O₄S), the predicted monoisotopic mass is 224.0831 g/mol uni.lu. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass.

In practice, different ionization techniques would be employed. Electrospray ionization (ESI) is a soft ionization method that typically results in the observation of protonated molecules ([M+H]⁺) or other adducts.

The following table outlines the predicted m/z values for various adducts of this compound that could be observed in an ESI-MS experiment uni.lu:

Predicted Mass Spectrometry Data for this compound Adducts
Adduct Predicted m/z
[M+H]⁺225.0904
[M+Na]⁺247.0723
[M+K]⁺263.0462
[M+NH₄]⁺242.1169

Tandem mass spectrometry (MS/MS) could further be used to fragment the parent ion, providing structural information based on the fragmentation pattern.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Based on data for similar compounds like N-tert-butyl benzamide, the following vibrational frequencies would be anticipated sielc.com:

Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Functional Group
3400-3200N-H
2980-2960C-H
1710-1680C=O
1350-1300S=O
1160-1120S=O
1250C-N
1170C-O

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds. For a polar compound like this compound, a reverse-phase HPLC method would likely be employed.

A hypothetical HPLC method for the purity assessment of this compound could be as follows:

Hypothetical HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. A method developed for HPLC can often be transferred to a UPLC system to take advantage of these benefits. A UPLC method for this compound would use a sub-2 µm particle column and a faster gradient at a lower flow rate, significantly reducing analysis time and solvent consumption.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for investigating the molecular properties of this compound at an atomic level. These methods offer insights into the compound's electronic structure, conformational preferences, and dynamic behavior, which are often challenging to obtain through experimental techniques alone.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is fundamental to understanding its reactivity and intermolecular interactions. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the distribution of electrons and the nature of the chemical bonds within the molecule.

Key aspects of the electronic structure include the molecular orbital (MO) energies, charge distribution, and bond orders. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. For carbamate and sulfonamide containing compounds, the HOMO is typically localized on the non-bonding orbitals of the oxygen and nitrogen atoms, while the LUMO is often associated with the π* orbitals of the carbonyl and sulfonyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis is another computational technique used to study the bonding within this compound. This analysis provides information about the hybridization of atomic orbitals, the charge on each atom, and the delocalization of electron density through hyperconjugative interactions. For instance, the lone pairs on the nitrogen and oxygen atoms of the carbamate and sulfamoyl groups can interact with adjacent antibonding orbitals, which influences the molecule's geometry and stability.

A hypothetical representation of atomic charges and bond orders, as would be derived from computational analysis, is presented in the table below.

Atom/BondCalculated ValueParameter
O (carbonyl)-0.65 eMulliken Atomic Charge
N (carbamate)-0.42 eMulliken Atomic Charge
S (sulfonyl)+1.20 eMulliken Atomic Charge
O (sulfonyl)-0.75 eMulliken Atomic Charge
C=O (carbamate)1.85Wiberg Bond Order
S=O (sulfonyl)1.92Wiberg Bond Order
C-N (carbamate)1.15Wiberg Bond Order
S-N (sulfamoyl)1.08Wiberg Bond Order

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules. They are not experimental values for this compound.

Conformational Analysis and Molecular Dynamics

The flexibility of the ethyl chain in this compound allows for multiple possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step, resulting in a potential energy surface (PES).

For carbamates, rotation around the C-N bond is a key conformational feature. The partial double bond character of this bond, due to resonance, leads to a significant rotational barrier. Studies on similar tertiary carbamates have shown that the transition states for this rotation often feature a pyramidalized nitrogen atom.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves, vibrates, and changes its conformation in response to its environment, such as in a solvent. These simulations are crucial for understanding how the molecule behaves in a realistic setting and can provide insights into its interactions with other molecules. The development of accurate force fields for sulfated and carbamate-containing molecules is an active area of research to improve the reliability of such simulations.

The table below summarizes key dihedral angles that define the low-energy conformations of the ethyl linker in this compound, as would be predicted from conformational analysis studies.

Dihedral AngleDescriptionPredicted Stable Conformations (degrees)
O=C-N-C (carbamate)Rotation around the carbamate C-N bond~180° (trans)
C-N-C-C (ethyl)Rotation around the N-C bond of the ethyl groupanti (~180°), gauche (+/- 60°)
N-C-C-S (ethyl)Rotation around the C-C bond of the ethyl groupanti (~180°), gauche (+/- 60°)
C-C-S-N (sulfamoyl)Rotation around the C-S bond of the sulfamoyl groupanti (~180°), gauche (+/- 60°)

Note: The values in this table are based on typical findings for flexible alkyl chains and carbamate groups and are intended to be illustrative.

Derivatization and Analog Development of Tert Butyl N 2 Sulfamoylethyl Carbamate

Modification of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butyl carbamate moiety is a widely used amine protecting group in organic synthesis, prized for its stability under many reaction conditions and its straightforward removal under acidic conditions. wikipedia.org In the context of drug design, this group can be modified or replaced to achieve several objectives.

Altering Metabolic Stability : The tert-butyl group can be susceptible to cytochrome P450-mediated metabolism. nih.gov A common strategy to enhance metabolic stability is to replace the tert-butyl group with bioisosteres that are less prone to oxidation. For instance, replacing a tert-butyl group with a trifluoromethylcyclopropyl group has been shown to increase metabolic stability both in vitro and in vivo by removing the sp3 C-H bonds that are vulnerable to hydrogen abstraction. nih.gov

Orthogonal Protecting Group Strategies : In multi-step syntheses, it is often necessary to deprotect one amine in the presence of others. This requires an orthogonal protection strategy, where different protecting groups that can be removed under distinct conditions are used. wikipedia.org While the tert-butyl carbamate is acid-labile, it could be replaced with groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by bases, or the carboxybenzyl (Cbz) group, which is cleaved by hydrogenolysis. wikipedia.org This allows for selective manipulation of different parts of the molecule.

Table 1: Alternative Protecting Groups for the Amine Moiety
Protecting GroupAbbreviationCleavage ConditionsKey Feature
tert-ButyloxycarbonylBocAcidic (e.g., TFA, HCl)Common, stable to many reagents.
FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)Base-lability allows for orthogonality with Boc. wikipedia.org
CarboxybenzylCbz or ZHydrogenolysis (e.g., H₂, Pd/C)Stable to acid and base, removed under neutral conditions.

Alterations and Functionalization of the Sulfamoylethyl Chain

The sulfamoylethyl chain provides a flexible scaffold that can be modified to introduce new functionalities, alter spacing, and probe interactions with biological targets.

A powerful strategy for creating a diverse library of analogs is the introduction of a reactive handle that can be used for cross-coupling reactions. Boronic acids and their esters are particularly valuable for this purpose, as they can participate in palladium-catalyzed Suzuki couplings to form new carbon-carbon bonds. frontiersrj.com

By incorporating a phenylboronic acid moiety onto the core structure, the resulting sulfonamide boronic acid can be coupled with a wide range of aryl or heteroaryl halides. frontiersrj.comnih.govacs.org This approach allows for the systematic exploration of different substituents to optimize binding affinity and selectivity for a target protein. Research into sulfonamide boronic acids as inhibitors of β-lactamase has shown that this class of compounds can exhibit high potency, with Ki values in the nanomolar range. nih.govacs.org The geometry and electronic properties of the sulfonamide group, when combined with the boronic acid functionality, can lead to distinct structure-activity relationships compared to analogous carboxamides. nih.govacs.org

Table 2: Comparison of Inhibitory Potency (Ki) for Sulfonamide vs. Carboxamide Boronic Acid Analogs against AmpC β-lactamase
Analog TypeR GroupKi Value (nM)Fold Improvement (Carboxamide vs. Sulfonamide)
Sulfonamide boronic acidMethyl78923-fold nih.gov
Carboxamide analogMethyl18,500
Sulfonamide boronic acidSmall analogsDown to 25Up to 23-fold better acs.org
Sulfonamide boronic acidLarge analogs-10 to 20-fold worse acs.org

Synthesis and Investigation of Homologs and Analogs (e.g., N-methylated analogs, benzyl analogs)

The synthesis of homologs and analogs by modifying the core structure is a fundamental strategy in medicinal chemistry to probe SAR.

N-methylated analogs : Methylation can occur on the carbamate nitrogen or, more commonly, the sulfamoyl nitrogen. N-methylation of the sulfamoyl group (RSO₂NH₂) to give RSO₂NHCH₃ or RSO₂N(CH₃)₂ blocks a hydrogen bond donor site and increases lipophilicity. This can be a critical modification, as the sulfonamide group's hydrogen bonding is often essential for binding to enzyme active sites, such as the zinc ion in metalloenzymes. Investigating N-methylated analogs helps to determine the importance of this hydrogen bond for biological activity.

Benzyl analogs : The introduction of a benzyl group can serve several purposes. Replacing the tert-butyl group with a benzyl group creates a benzyl carbamate (Cbz), which, as mentioned, alters the deprotection strategy. sigmaaldrich.com Alternatively, adding a benzyl group to the sulfamoyl nitrogen introduces steric bulk and the potential for aromatic interactions (π-π stacking or hydrophobic interactions) with the target protein. indiafinechemicals.com The synthesis of various tert-butyl carbamate derivatives containing benzyl groups has been explored in the development of intermediates for various drugs. google.com These analogs allow researchers to explore pockets within a binding site that can accommodate larger, aromatic substituents.

Homologs : Homologation involves systematically changing the length of the ethyl linker between the carbamate and sulfonamide functionalities (e.g., to a propyl or butyl chain). This modification alters the distance and conformational flexibility between the two key functional groups, which can be crucial for achieving an optimal geometric arrangement for binding to a biological target.

Table 3: Summary of Analog Modifications and Their Rationale
Modification TypeExampleRationale
N-methylationtert-Butyl (N-methylsulfamoyl)carbamate bldpharm.comProbe importance of H-bond donation; increase lipophilicity.
Benzylationtert-Butyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate indiafinechemicals.comIntroduce steric bulk and aromatic interactions.
Homologationtert-Butyl N-(3-sulfamoylpropyl)carbamateOptimize linker length and conformational flexibility.
Carbamate Moiety ReplacementBenzyl N-(2-sulfamoylethyl)carbamateAlter metabolic stability and physicochemical properties.

Future Directions in Research on Tert Butyl N 2 Sulfamoylethyl Carbamate

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of carbamates has traditionally relied on methods that can be hazardous and generate significant waste. Future research on tert-butyl N-(2-sulfamoylethyl)carbamate should prioritize the development of more efficient and environmentally benign synthetic strategies.

Green Chemistry Approaches: One promising direction is the utilization of carbon dioxide (CO2) as a C1 source, which is an attractive substitute for toxic reagents like phosgene. nih.gov The direct conversion of CO2, amines, and alcohols into carbamates presents a more sustainable route. researchgate.net Research could focus on adapting these methods for the synthesis of this compound, potentially through a three-component coupling of an appropriate amino alcohol, CO2, and an alkylating agent. organic-chemistry.org

Biocatalysis: Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. The use of promiscuous esterases for carbamate (B1207046) synthesis in aqueous media has been demonstrated. nih.gov Future studies could explore the enzymatic synthesis of this compound, which could lead to milder reaction conditions and improved yields.

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters. rsc.org The synthesis of carbamates has been successfully achieved using flow chemistry, sometimes in combination with biocatalysis. beilstein-journals.orgnih.gov A continuous flow process for the synthesis of this compound could lead to a more efficient and scalable production method.

Table 1: Comparison of Potential Sustainable Synthetic Routes

Synthetic Approach Potential Advantages Key Research Focus for this compound
Green Chemistry (CO2 utilization) Use of a renewable C1 source, reduced toxicity. nih.gov Development of catalysts for the efficient incorporation of CO2 with a suitable amino alcohol precursor.
Biocatalysis High selectivity, mild reaction conditions, aqueous media. nih.gov Screening and engineering of enzymes for the specific synthesis of the target molecule.
Flow Chemistry Improved safety, scalability, precise reaction control. rsc.org Optimization of flow reactor parameters and integration with other sustainable techniques. beilstein-journals.org

Exploration of Novel Chemical Transformations and Reactivity

The presence of both a carbamate and a sulfamoyl group in this compound suggests a rich and underexplored reactivity profile. Future research should aim to uncover and harness novel chemical transformations of this molecule.

Cross-Coupling Reactions: Recent advancements have shown that aryl carbamates and sulfamates can participate in Suzuki-Miyaura cross-coupling reactions, providing a powerful tool for the synthesis of polysubstituted aromatic compounds. nih.govacs.orgnih.gov Investigating the potential of this compound and its derivatives to undergo similar nickel- or palladium-catalyzed cross-coupling reactions could open up new synthetic pathways.

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds. Copper-based photoredox catalysts have been developed for the N-alkylation of carbamates with unactivated secondary halides. organic-chemistry.orgacs.org Exploring the application of photoredox catalysis to functionalize the nitrogen atoms of the carbamate or sulfamoyl group in this compound could lead to novel derivatives. The generation of α-carbamyl radicals via photoredox catalysis for C-H functionalization also presents an exciting avenue. researchgate.netacs.org

Cycloaddition Reactions: Carbamates have been shown to participate in cycloaddition reactions, such as the (8+2) cycloaddition with N-sulfonyl azaheptafulvenes and intramolecular Diels-Alder reactions of furanyl carbamates, to construct complex cyclic systems. researchgate.netnih.gov The unique electronic properties of this compound may enable novel cycloaddition pathways, leading to the synthesis of diverse heterocyclic structures.

Advanced Mechanistic and Computational Studies

A thorough understanding of the reaction mechanisms and conformational landscape of this compound is crucial for predicting its reactivity and designing new applications.

Computational Chemistry: Density Functional Theory (DFT) calculations have been effectively used to elucidate the reaction pathways of carbamate formation and the conformational preferences of carbamate monomers. nih.govmdpi.comrsc.org Future computational studies on this compound could provide insights into its electronic structure, bond rotational barriers, and the transition states of its reactions. Such studies could help rationalize experimental observations and guide the design of new catalysts and reactions.

Mechanistic Investigations: Experimental mechanistic studies, such as kinetic analysis and isotope labeling experiments, can provide valuable information about the reaction pathways involved in the synthesis and transformations of this compound. Understanding the mechanisms of reactions involving the sulfamoyl group is also critical, as sulfonamide-containing drugs can have complex metabolic and immunological profiles. nih.gov Mechanistic insights into sulfamate (B1201201) ester hydrolysis could also be relevant. nih.gov

Unexplored Applications in Materials Science or Chemical Biology

The unique combination of a protected amine and a sulfamoyl group suggests that this compound could be a valuable building block in both materials science and chemical biology.

Materials Science: Carbamate linkages are the foundation of polyurethanes, a versatile class of polymers. wikipedia.org The bifunctional nature of deprotected this compound could be exploited in the synthesis of novel functional polymers. The sulfamoyl group could introduce desirable properties such as altered solubility, thermal stability, or the ability to coordinate with metal ions. Carbamate functional polymers have been explored for coating applications, suggesting a potential direction for derivatives of this compound. google.com

Chemical Biology: Carbamates are prevalent structural motifs in many therapeutic agents and are often used as peptide bond surrogates in drug design. nih.govnih.gov The sulfamoyl group is also a key component of many sulfonamide drugs. pexacy.com Therefore, derivatives of this compound could be explored as potential enzyme inhibitors. For instance, carbamates have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. tandfonline.commdpi.comacs.org The unique structure of this compound could lead to novel inhibitors with improved selectivity and potency.

Table 2: Potential Applications and Associated Research Directions

Field Potential Application Key Research Focus
Materials Science Monomer for functional polyurethanes or other polymers. Synthesis and characterization of polymers incorporating the deprotected form of the molecule; investigation of the material properties conferred by the sulfamoyl group.
Chemical Biology Scaffold for the design of novel enzyme inhibitors. Synthesis of a library of derivatives and screening for inhibitory activity against various enzymes (e.g., proteases, cholinesterases).
Medicinal Chemistry Building block for the synthesis of complex drug candidates. Incorporation of the molecule into larger structures to explore its potential as a pharmacophore or a linker.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing tert-butyl N-(2-sulfamoylethyl)carbamate with high purity?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting tert-butyl carbamate with 2-sulfamoylethyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C. Slow reagent addition and rigorous exclusion of moisture are critical to minimize hydrolysis byproducts. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. Which analytical techniques are essential for structural validation of this compound?

  • Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies carbamate (δ ~155 ppm in 13C) and sulfamoyl (δ ~2.5 ppm for -SO2NH2 in 1H) groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <2 ppm mass error.
  • X-ray Crystallography : For crystalline derivatives, SHELX-based refinement resolves bond angles and stereoelectronic effects .

Advanced Research Questions

Q. How does the sulfamoyl group modulate the compound’s reactivity in nucleophilic environments?

  • Methodological Answer: The sulfamoyl (-SO2NH2) group acts as an electron-withdrawing moiety, polarizing the adjacent ethyl chain and enhancing electrophilicity. In SN2 reactions (e.g., with primary amines), reaction rates increase by ~40% in polar aprotic solvents (DMF vs. THF). Competitive sulfonamide tautomerism may require pH control (pH 7–8) to stabilize the reactive intermediate .

Q. What experimental strategies resolve contradictions in reported IC50 values for enzyme inhibition studies?

  • Methodological Answer: Discrepancies often arise from assay conditions:

  • Standardization : Use recombinant enzymes (≥95% purity) and fixed ATP concentrations (1 mM for kinases).
  • Binding Validation : Surface plasmon resonance (SPR) quantifies KD values to cross-validate inhibition kinetics.
  • Crystallographic Analysis : Co-crystallization with target enzymes (e.g., carbonic anhydrase) identifies allosteric vs. active-site binding .

Q. Can computational models predict the compound’s interaction with membrane transporters?

  • Methodological Answer: Molecular dynamics (MD) simulations (AMBER/CHARMM) model lipid bilayer penetration, while docking (AutoDock Vina) predicts transporter binding. Key parameters:

  • LogP (calculated: 1.2 ± 0.3) correlates with passive diffusion.
  • Free-energy perturbation (FEP) maps hydrogen bonding with transporter residues (e.g., Tyr-381 in P-gp). Validate predictions with radiolabeled uptake assays .

Methodological Challenges & Solutions

Q. How to optimize crystallization for X-ray studies of sulfamoyl-containing derivatives?

  • Methodological Answer:

  • Solvent Screening : Use vapor diffusion with 2:1 DCM/hexane or acetone/water mixtures.
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling (100 K).
  • Data Collection : Synchrotron radiation (λ = 0.9 Å) improves resolution for sulfur atoms (anomalous scattering). Refinement in SHELXL resolves disorder in the tert-butyl group .

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in degradation studies?

  • Methodological Answer: Deuterium labeling at the ethyl chain (C-2 position) reveals:

  • Hydrolysis Pathway : Primary KIE (kH/kD > 2) indicates rate-limiting proton transfer in acid-catalyzed hydrolysis.
  • Oxidative Stability : 18O tracing identifies sulfamoyl oxidation to sulfonic acid under UV/H2O2 conditions. LC-MS/MS monitors degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.